1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Overview
Description
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .
Synthesis Analysis
EDC is commercially available and can be prepared by coupling ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis
The molecular formula of EDC is C8H17N3 . The IUPAC name is 3-{[(Ethylimino)methylidene]amino}-N,N-dimethylpropan-1-amine .Chemical Reactions Analysis
EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .Physical And Chemical Properties Analysis
EDC has a molar mass of 155.245 g·mol−1 . It is soluble in water . The melting point is 110-115 °C .Scientific Research Applications
Application in Immunodiagnostics
Specific Scientific Field
Immunodiagnostics
Summary of the Application
EDAC is used to crosslink antibodies on amine-functionalized platforms for immunodiagnostic applications . It is used in the development of immunoassays on these platforms, which are widely used in biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices .
Methods of Application or Experimental Procedures
EDAC, alone and in combination with N-hydroxysuccinimide (NHS) or sulfoNHS, is employed for crosslinking anti-human fetuin A (HFA) antibodies on 3-aminopropyltriethoxysilane (APTES)-functionalized surface plasmon resonance (SPR) gold chip and 96-well microtiter plate .
Results or Outcomes
The SPR immunoassay and sandwich enzyme linked immunosorbent immunoassay (ELISA) for HFA demonstrated that EDAC crosslinks anti-HFA antibodies to APTES-functionalized bioanalytical platforms more efficiently than EDC/NHS and EDC/sulfoNHS at a normal pH of 7.4 .
Application in Protein Labeling & Crosslinking
Specific Scientific Field
Protein Labeling & Crosslinking
Summary of the Application
EDAC is a carboxyl- and amine-reactive zero-length crosslinker used in protein labeling and crosslinking . It is used to couple carboxyl groups to primary amines .
Methods of Application or Experimental Procedures
EDAC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .
Results or Outcomes
This crosslinker has been used in diverse applications such as forming amide bonds in peptide synthesis, attaching haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and creating amine-reactive NHS-esters of biomolecules .
Application in Peptide Synthesis
Specific Scientific Field
Peptide Synthesis
Summary of the Application
EDAC is used in peptide synthesis to form amide bonds .
Methods of Application or Experimental Procedures
EDAC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond .
Results or Outcomes
This method of peptide synthesis using EDAC has been widely used in the field of biochemistry for the synthesis of peptides .
Application in Hydrogel Fabrication
Specific Scientific Field
Material Science - Hydrogel Fabrication
Summary of the Application
EDAC is used in the fabrication of hydrogels with enhanced mechanical properties .
Methods of Application or Experimental Procedures
EDAC is used to induce gelation of fully carboxylated collagen, which is a key component in the fabrication of hydrogels .
Results or Outcomes
The use of EDAC in this process results in hydrogels with improved mechanical properties, making them suitable for various applications in the field of biomedical engineering .
Application in Nucleic Acid Labeling
Specific Scientific Field
Nucleic Acid Labeling
Summary of the Application
EDAC is used in the labeling of nucleic acids through 5’ phosphate groups .
Results or Outcomes
This method of nucleic acid labeling using EDAC has been widely used in the field of biochemistry for the labeling of nucleic acids .
Application in Creating Amine-Reactive NHS-Esters of Biomolecules
Specific Scientific Field
Biochemistry
Summary of the Application
EDAC is used in creating amine-reactive NHS-esters of biomolecules .
Results or Outcomes
This method of creating amine-reactive NHS-esters of biomolecules using EDAC has been widely used in the field of biochemistry .
Safety And Hazards
Future Directions
EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It is often used in combination with N-hydroxysuccinimide (NHS) for the immobilisation of large biomolecules . Recent work has also used EDC to assess the structure state of uracil nucleobases in RNA .
properties
InChI |
InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZBCPBFSXMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865258 | |
Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
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Product Name |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | |
CAS RN |
1892-57-5 | |
Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyldimethylaminopropyl carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5OZG6I4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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